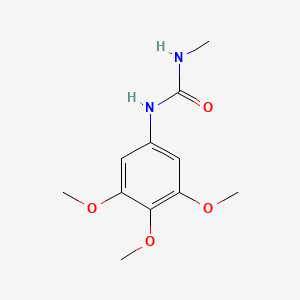

N-methyl-N'-(3,4,5-trimethoxyphenyl)urea

Description

N-methyl-N'-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative characterized by a methyl group on one nitrogen atom and a 3,4,5-trimethoxyphenyl group on the other. The 3,4,5-trimethoxyphenyl moiety is notable for its bioactivity in medicinal chemistry, particularly in anticancer research, due to structural similarities to natural microtubule-targeting agents like combretastatin .

Properties

IUPAC Name |

1-methyl-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-12-11(14)13-7-5-8(15-2)10(17-4)9(6-7)16-3/h5-6H,1-4H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYCCIPQQIUCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-methyl-N'-(3,4,5-trimethoxyphenyl)urea and related compounds:

Key Observations :

- Trimethoxyphenyl Group : Compounds with the 3,4,5-trimethoxyphenyl group (e.g., target compound, 1,3-bis-analog) are associated with microtubule-disrupting activity, a mechanism relevant in anticancer drug design .

- In contrast, herbicides like fluometuron and isoproturon derive functionality from hydrophobic substituents (CF3, isopropyl) that enhance soil adhesion .

Pharmacological and Industrial Relevance

- Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of antiproliferative agents (e.g., E7010 analogs), suggesting the target compound may inhibit tubulin polymerization .

- Herbicidal Activity : Ureas with electron-withdrawing groups (e.g., CF3 in fluometuron) disrupt photosynthesis, highlighting how substituent chemistry dictates application .

- Solubility and Bioavailability : The methyl group in the target compound may enhance water solubility relative to bis-trimethoxyphenyl analogs (melting point 434°C ), which are less likely to be drug-like due to high rigidity.

Q & A

Q. What are the optimal synthetic routes for N-methyl-N'-(3,4,5-trimethoxyphenyl)urea, and how can reaction conditions be optimized for yield improvement?

Synthesis of urea derivatives like N-methyl-N'-(3,4,5-trimethoxyphenyl)urea typically involves coupling a methylamine source with a 3,4,5-trimethoxyphenyl isocyanate intermediate. Key steps include:

- Precursor preparation : 3,4,5-Trimethoxybenzaldehyde can be reduced to 3,4,5-trimethoxyphenyl acetic acid via KBH₄-mediated reduction, as demonstrated in similar syntheses of trimethoxyphenyl derivatives .

- Isocyanate formation : Reacting 3,4,5-trimethoxyaniline with phosgene or a safer alternative (e.g., triphosgene) under inert conditions.

- Coupling : Combine the isocyanate with methylamine in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of amine to isocyanate) and moisture exclusion .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Typical yields for analogous urea syntheses range from 60–75% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- ¹H/¹³C NMR : Confirm the presence of the methylurea group (N–CH₃ at ~2.8–3.0 ppm in ¹H NMR; carbonyl C=O at ~155–160 ppm in ¹³C NMR) and the trimethoxyphenyl moiety (aromatic protons at ~6.5–7.0 ppm; OCH₃ signals at ~3.7–3.9 ppm) .

- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1500–1550 cm⁻¹) bands.

- High-Resolution Mass Spectrometry (HR-MS) : Verify the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₅N₂O₄: calculated 255.0975) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as done for structurally related isoxazolidines .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity and stability of this compound in different solvent environments?

- Solvent Modeling : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d)) to simulate solvation effects. Polarizable continuum models (PCM) can approximate solvent interactions (e.g., water, DMSO) .

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the urea carbonyl may act as a hydrogen-bond acceptor, influencing binding to biological targets .

- Stability Studies : Simulate degradation pathways (e.g., hydrolysis of the urea moiety) under acidic/basic conditions by tracking transition-state energies .

Q. What strategies are effective in resolving contradictory bioactivity data when this compound exhibits varying potency across different cell lines?

- Mechanistic Profiling : Use tubulin polymerization assays to test if the compound mimics 3,4,5-trimethoxyphenyl-containing tubulin inhibitors (e.g., colchicine-site binders), which often show cell-line-dependent activity due to efflux pumps or metabolic differences .

- Pharmacokinetic Studies : Evaluate cellular uptake (e.g., LC-MS quantification) and efflux (via P-glycoprotein inhibitors like verapamil) to identify bioavailability issues .

- Structural Analog Testing : Compare activity with derivatives (e.g., replacing methyl with ethyl or modifying methoxy positions) to isolate critical pharmacophores .

- Transcriptomic Analysis : Perform RNA-seq on responsive vs. resistant cell lines to identify differentially expressed genes (e.g., apoptosis regulators or drug transporters) .

Q. How can researchers design experiments to elucidate the interaction between this compound and potential protein targets like β-tubulin or kinases?

- Molecular Docking : Use software like AutoDock Vina to model binding poses against β-tubulin (PDB ID: 1SA0) or kinases (e.g., CDK2). Prioritize poses with hydrogen bonds to the urea carbonyl and methoxy oxygens .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for recombinant proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of β-tubulin in compound-treated lysates .

- Mutagenesis : Introduce point mutations (e.g., β-tubulin T179V) to validate predicted binding residues .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Analog Synthesis : Systematically modify the methyl group (e.g., ethyl, cyclopropyl), methoxy positions (e.g., 2,4,5-trimethoxy), or urea linker (e.g., thiourea, sulfonylurea) .

- Biological Screening : Test derivatives in parallel assays (e.g., cytotoxicity, tubulin inhibition) to correlate substituents with potency. For example, 3,4,5-trimethoxy groups are critical for tubulin binding, while methyl substitution modulates solubility .

- 3D-QSAR : Apply comparative molecular field analysis (CoMFA) to develop predictive models using steric/electrostatic maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.